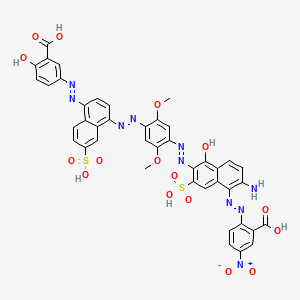
2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Amino-6-((4-((4-((3-Carboxy-4-hydroxyphenyl)azo)-7-sulfo-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulfo-1-naphthyl)azo)-5-nitrobenzoesäure ist eine komplexe organische Verbindung, die für ihre leuchtenden Farbeigenschaften bekannt ist. Sie wird häufig als Farbstoff verwendet, speziell bekannt als C.I. Direct Black 21 . Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die mehrere Azogruppen, Sulfonsäuregruppen und Nitrogruppen umfasst, die zu ihren einzigartigen chemischen und physikalischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((2-Amino-6-((4-((4-((3-Carboxy-4-hydroxyphenyl)azo)-7-sulfo-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulfo-1-naphthyl)azo)-5-nitrobenzoesäure umfasst mehrere Schritte, wobei der Schwerpunkt auf der Bildung von Azobindungen liegt. Der Prozess beginnt typischerweise mit der Diazotierung von aromatischen Aminen, gefolgt von Azokupplungsreaktionen. Die Reaktionsbedingungen erfordern oft saure Umgebungen und kontrollierte Temperaturen, um die Stabilität der Zwischenprodukte und des Endprodukts zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion dieser Verbindung mithilfe von kontinuierlichen Fließreaktoren hochskaliert, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Kristallisation und Chromatographie stellt die Entfernung von Verunreinigungen und die Erzielung von hochreinen Produkten sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((2-Amino-6-((4-((4-((3-Carboxy-4-hydroxyphenyl)azo)-7-sulfo-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulfo-1-naphthyl)azo)-5-nitrobenzoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppen können unter bestimmten Bedingungen zu Aminen reduziert werden.
Reduktion: Die Azogruppen können zu Aminen reduziert werden, was zum Abbau der Farbstoffstruktur führt.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen und neue funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Natriumdithionit für die Azo-Reduktion und Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Reaktionen finden typischerweise unter kontrollierten pH-Werten und Temperaturbedingungen statt, um Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Reduktion der Azogruppen zur Bildung von aromatischen Aminen, während Oxidation zu Nitrosoverbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
2-((2-Amino-6-((4-((4-((3-Carboxy-4-hydroxyphenyl)azo)-7-sulfo-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulfo-1-naphthyl)azo)-5-nitrobenzoesäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Farbstoff in verschiedenen analytischen Techniken verwendet, darunter Chromatographie und Spektroskopie.
Biologie: Wird zur Färbung biologischer Gewebe und Zellen für die mikroskopische Analyse eingesetzt.
Medizin: Untersucht für die potenzielle Verwendung in diagnostischen Tests und als Marker in der medizinischen Bildgebung.
Industrie: Wird in der Textilindustrie zum Färben von Stoffen und in der Herstellung von Farbstoffen verwendet.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen in erster Linie durch ihre Azogruppen, die reversible Redoxreaktionen eingehen können. Diese Reaktionen sind entscheidend für ihre Farbeigenschaften und ihre Fähigkeit, an verschiedene Substrate zu binden. Die Sulfonsäuregruppen verbessern ihre Wasserlöslichkeit, wodurch sie für wässrige Anwendungen geeignet ist. Die Nitrogruppen tragen zu ihrer Stabilität und Reaktivität unter verschiedenen Bedingungen bei .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
C.I. Direct Black 22: Ähnliche Struktur, aber mit unterschiedlichen Substituenten an den aromatischen Ringen.
C.I. Direct Black 19: Enthält weniger Azogruppen und unterschiedliche funktionelle Gruppen.
C.I. Direct Black 38: Besitzt zusätzliche Sulfonsäuregruppen, die ihre Löslichkeit verbessern.
Einzigartigkeit
2-((2-Amino-6-((4-((4-((3-Carboxy-4-hydroxyphenyl)azo)-7-sulfo-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulfo-1-naphthyl)azo)-5-nitrobenzoesäure zeichnet sich durch ihre mehreren Azogruppen aus, die eine intensive Färbung und Vielseitigkeit in verschiedenen Anwendungen ermöglichen. Seine Kombination aus Sulfonsäure- und Nitrogruppen verbessert auch seine Löslichkeit und Stabilität, was sie zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Umgebungen macht .
Eigenschaften
CAS-Nummer |
84963-15-5 |
|---|---|
Molekularformel |
C42H30N10O16S2 |
Molekulargewicht |
994.9 g/mol |
IUPAC-Name |
5-[[4-[[4-[[6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C42H30N10O16S2/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66) |
InChI-Schlüssel |
OZZMOSWNWQDAOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)O)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
